n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes two diaminomethylidene groups attached to a benzene-1,4-dicarboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide typically involves the reaction of 4-aminobenzene-1,4-dicarboxylic acid with diaminomethylidene groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or hydrides, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies[3][3].
Biology: This compound has applications in biological research, particularly in the study of enzyme interactions and protein binding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies[3][3].
Medicine: In medicine, n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide is investigated for its potential therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets[3][3].
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications[3][3].
Mechanism of Action
The mechanism of action of n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide
- N,N,N’,N’-Tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine
- 1,4-Benzenedicarboxamide,N1,N4-bis[4-[(aminoiminomethyl)amino]phenyl]
Uniqueness: n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide is unique due to its specific diaminomethylidene groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and binding affinity, making it more effective in various applications compared to similar compounds .
Properties
CAS No. |
21696-12-8 |
---|---|
Molecular Formula |
C22H22N8O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(diaminomethylideneamino)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H22N8O2/c23-21(24)29-17-9-5-15(6-10-17)27-19(31)13-1-2-14(4-3-13)20(32)28-16-7-11-18(12-8-16)30-22(25)26/h1-12H,(H,27,31)(H,28,32)(H4,23,24,29)(H4,25,26,30) |
InChI Key |
YZUBZTSXZYJCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC=C(C=C3)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.